
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine
Overview
Description
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a chemical compound with the CAS Number: 313402-16-3. It has a molecular weight of 243.7 . The IUPAC name for this compound is 3-(1H-benzimidazol-2-yl)-4-chloroaniline .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of ortho-phenylenediamines with benzaldehydes . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
The molecular structure of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine consists of a benzene ring fused to an imidazole ring, which is a five-membered ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can participate in various chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound has a melting point of 209-210 degrees Celsius . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity
This compound has been investigated for its potential antitumor effects. A study designed a set of hybrids with this compound that displayed potent antioxidant effects in mice, which may be related to its antitumor effect .
Antioxidant Effects
Further research into the antitumor hybrids mentioned above revealed a significant antioxidant effect, suggesting a correlation between antioxidant and antitumor activities .
Type 2 Diabetes Mellitus Treatment
In the realm of metabolic disorders, derivatives of benzimidazole have been discovered as novel glucokinase activators (GKA), which are being explored for the treatment of type 2 diabetes mellitus .
Cancer Cell Line Bioactivity
Synthesized derivatives have shown bioactivity against various cancer cell lines, indicating potential applications in cancer treatment .
Synthesis of Chromen-2-ones
The compound has been used in the synthesis of chromen-2-ones under microwave and conventional conditions, showcasing its versatility in chemical synthesis .
Proliferation Inhibition in Cancer Cell Lines
Some synthesized benzimidazole derivatives have demonstrated superior outcomes to cisplatin in reducing the proliferation of specific cancer cell lines like MCF-7 and OVCAR-3 .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Safety and Hazards
Future Directions
Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSLCKBFGPVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299209 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine | |
CAS RN |
313402-16-3 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



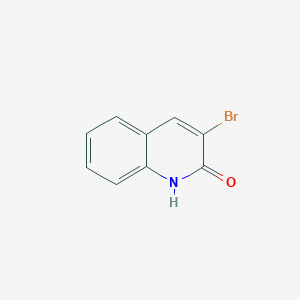
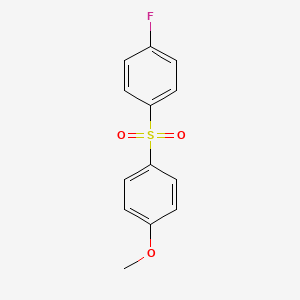
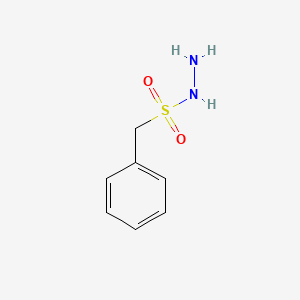
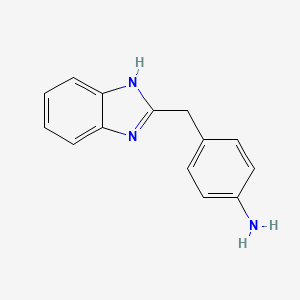
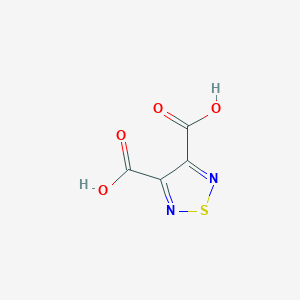
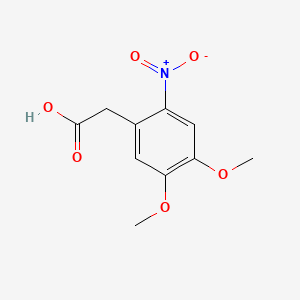
![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
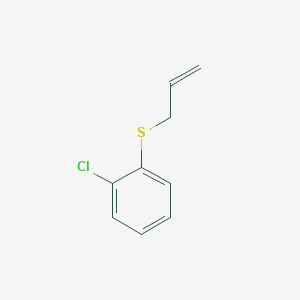
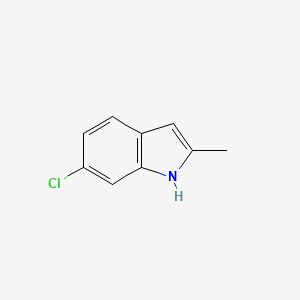
![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
